molecular formula C9H9IO2 B2767806 2'-Iodo-4'-methoxyacetophenone CAS No. 90347-63-0

2'-Iodo-4'-methoxyacetophenone

Cat. No. B2767806
CAS RN: 90347-63-0
M. Wt: 276.073
InChI Key: QYZYEVZKQRWVJF-UHFFFAOYSA-N
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Description

2’-Iodo-4’-methoxyacetophenone is an organic compound with the linear formula CH3OC6H3ICOCH3 . It is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2’-Iodo-4’-methoxyacetophenone is represented by the linear formula CH3OC6H3ICOCH3 . The molecular weight is 276.07 g/mol . The SMILES string for this compound is COc1ccc (cc1I)C ©=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Iodo-4’-methoxyacetophenone include a molecular weight of 276.07 g/mol . The compound is likely solid at room temperature, as suggested by the mention of a melting point (mp 101-105 °C (lit.)) .

Scientific Research Applications

Synthesis and Structural Analysis

2'-Iodo-4'-methoxyacetophenone has been studied for its synthesis and structural properties. For instance, Arjunan et al. (2014) investigated the geometry, structural parameters, and vibrational frequencies of 2-hydroxy-4-methoxyacetophenone, providing insights into the effects of substituents on the benzene ring and their impact on the compound's properties (Arjunan et al., 2014).

Photosensitization Studies

Liu et al. (2015) explored 2'-methoxyacetophenone for its ability to photosensitize the triplet state of thymidine dinucleotides, demonstrating its potential in time-resolved experiments on triplet-sensitizing processes (Liu et al., 2015).

Chemical Reactions and Synthesis of Derivatives

Kobayashi and Kuraishi (1962) reported the synthesis of various acetophenone derivatives, including 2'-iodo-4'-methoxyacetophenone, through Friedel-Crafts reactions and Ullmann condensations (Kobayashi & Kuraishi, 1962).

Supramolecular Chemistry

Fielding et al. (2011) conducted studies on hydroxymethoxyacetophenone/β-cyclodextrin complexes, providing valuable information on the interactions and binding affinities of these compounds (Fielding et al., 2011).

Labelled Compound Synthesis

Baker, Brown, and Cooley (1988) described the synthesis of [13C]iodoform from [13C]acetophenone, further converting it to vinyl iodides including 2'-iodo-4'-methoxyphenyl[2'-13C]ethene, showcasing the compound's potential in isotope labeling studies (Baker et al., 1988).

Antialgal Activity

DellaGreca et al. (2001) synthesized phenanthrenes mimicking natural compounds found in Juncus effusus, including derivatives of 2-iodo-5-methoxyacetophenone, to investigate their antialgal activities (DellaGreca et al., 2001).

Neuroprotective and Cognitive-Enhancing Activities

Weon et al. (2013) isolated 2,3-dihydroxy-4-methoxyacetophenone from Cynenchum paniculatum, demonstrating its neuroprotective and cognitive-enhancing effects, which could be beneficial in treating Alzheimer's disease (Weon et al., 2013).

Phytoalexin Production

Kokubun, Harborne, and Eagles (1994) found that 2′,6′-dihydroxy-4′-methoxyacetophenone is produced as a phytoalexin in the roots of Sanguisorba minor in response to fungal inoculation or UV light irradiation, showcasing its role in plant defense (Kokubun et al., 1994).

Safety and Hazards

2’-Iodo-4’-methoxyacetophenone is classified as Acute toxicity, Oral (Category 3), H301 according to the GHS Classification . It is toxic if swallowed and should be handled with appropriate personal protective equipment .

properties

IUPAC Name

1-(2-iodo-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZYEVZKQRWVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Iodo-4'-methoxyacetophenone

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